molecular formula C17H13N3OS B2432266 N-benzoyl-N'-(5-isoquinolinyl)thiourea CAS No. 72677-81-7

N-benzoyl-N'-(5-isoquinolinyl)thiourea

Cat. No. B2432266
CAS RN: 72677-81-7
M. Wt: 307.37
InChI Key: DCSAFKBMAJJZFG-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(5-isoquinolinyl)thiourea is a chemical compound with the molecular formula C17H13N3OS . It is used for pharmaceutical testing .

Relevant Papers Several papers related to the synthesis and applications of thiourea derivatives have been retrieved . These papers discuss the synthesis of new N-Benzoyl-N’-Triazine Thiourea derivatives and their antibacterial activity, among other topics . Further analysis of these papers could provide more detailed information on the properties and potential applications of N-benzoyl-N’-(5-isoquinolinyl)thiourea.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-benzoyl-N'-(5-isoquinolinyl)thiourea and similar derivatives are significant in synthesizing various heterocycles, including imidazolidine-2-thiones, 2-aroyliminothiazolines, 1,2,4-triazoles, and others. These heterocycles exhibit a wide range of biological properties, such as antifungal, hypolipidemic, antidiabetic, and anti-inflammatory effects. They are also used as insecticides and plant growth regulators (Stasevych, Zvarych, Stan’ko, Vovk, & Novikov, 2014).

Coordination with Metals

This compound derivatives have been studied for their ability to coordinate with metals like nickel and cobalt. Such coordination compounds can significantly affect their NMR and electronic spectra, providing valuable insights for chemical applications (Déchamps-Olivier, Guillon, Mohamadou, & Barbier, 1996).

Biological and Pharmacological Activities

These derivatives are known for their diverse biological activities, including antibacterial, antifungal, antimalarial, and insecticidal properties. Their flexibility in coordination chemistry makes them suitable for various biological applications and potential drug development (Al-Riyahee, 2021).

Synthesis and Crystal Structure Analysis

Studies on thiourea derivatives, including this compound, focus on their synthesis and crystal structure analysis. Such research contributes to understanding their chemical behavior and potential applications in drug development and other areas of chemistry (Raza et al., 2022).

Antifungal and Antimicrobial Activities

This compound derivatives have been investigated for their antifungal and antimicrobial activities. Their effectiveness against various fungi and yeasts highlights their potential in developing new antimicrobial agents (del Campo et al., 2004).

properties

IUPAC Name

N-(isoquinolin-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(12-5-2-1-3-6-12)20-17(22)19-15-8-4-7-13-11-18-10-9-14(13)15/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSAFKBMAJJZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329564
Record name N-(isoquinolin-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

72677-81-7
Record name N-(isoquinolin-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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